molecular formula C12H16ClN B1461539 [(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine CAS No. 1042614-47-0

[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine

Cat. No. B1461539
CAS RN: 1042614-47-0
M. Wt: 209.71 g/mol
InChI Key: QWFFDWBYGBSZGQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine , also known as CX1639 , is a biarylamine compound. It has gained significant attention due to its potential applications in various fields of research and industry . The compound’s structure consists of a chlorophenyl group attached to a cyclopropylethylamine moiety.


Molecular Structure Analysis

The molecular formula of (4-Chlorophenyl)methylamine is C₁₁H₁₄ClN , with a molecular weight of approximately 195.69 g/mol . The compound’s structure comprises a chlorophenyl group (4-chlorophenyl) linked to a cyclopropylethylamine moiety.


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C₁₁H₁₄ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9

Scientific Research Applications

Synthesis and Biological Activity

(4-Chlorophenyl)methylamine and its derivatives have been synthesized and studied for various biological activities. For instance, azetidine-2-one derivatives of 1H-benzimidazole, synthesized from substituted-phenylmethylidene-1H-benzimidazol-2-amines, exhibited notable antibacterial and cytotoxic properties in vitro. The antibacterial activity was particularly significant in compounds 4a, 4b, 5a, 5b, and 5g, while compounds 5f and 5g showed prominent cytotoxic activity (Noolvi et al., 2014).

Corrosion Inhibition

The compound and its derivatives have also been studied for their applications in corrosion inhibition. Specifically, amine derivative compounds, including (4-Chlorophenyl)methylamine, have shown effectiveness as corrosion inhibitors for mild steel in an HCl medium. The efficiency of these inhibitors was influenced by the presence of substituent groups, demonstrating up to 92.56% efficiency. The adsorption of these inhibitors on the mild steel surface was confirmed through various techniques, including electrochemical measurements and surface analysis (Boughoues et al., 2020).

Cancer Research

In the realm of cancer research, derivatives of (4-Chlorophenyl)methylamine have been synthesized with the anticipation of anticancer activity. Specifically, 1,2,4-triazolin-3-one derivatives showed in vitro anticancer activity against various human tumor cell lines. Among these, compound 5g was identified for its significant activity against different cancer types, including leukemia, non-small cell lung cancer, renal cancer, and breast cancer, among others (Kattimani et al., 2013).

Chemical Synthesis and Analysis

The compound has also been used in chemical synthesis and analysis. For example, a neuroprotective agent for ischemia-reperfusion damage, KR-31543, was studied, with (4-Chlorophenyl)methylamine being a part of its metabolic process in rats. This study provided valuable insights into the metabolism and potential therapeutic applications of this compound (Kim et al., 2002).

Safety and Hazards

  • Precautionary Statements : P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P405, P501

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFFDWBYGBSZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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